Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a chemical compound. It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives have been studied extensively . They have been synthesized in order to study their biological activity .Wissenschaftliche Forschungsanwendungen
Antidementia Agent Development
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate analogs, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. One particular compound demonstrated potent inhibition of acetylcholinesterase, indicating its potential as an antidementia agent. This compound showed significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its usefulness in dementia treatment due to its acetylcholinesterase inhibitory action (Sugimoto et al., 1990).
Antituberculosis Activity
Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for evaluation against Mycobacterium tuberculosis. One compound, in particular, showed promising activity against all tests, including significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside antituberculosis activity and minimal cytotoxicity. This highlights the compound's potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and evaluated for their selective activity against protease-activated receptor 4 (PAR4), a key player in platelet aggregation. One derivative showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, indicating its potential as a novel antiplatelet drug candidate. Another derivative exhibited dual inhibitory effects on PAR4 and thromboxane formation, suggesting a new avenue for antiplatelet therapy development (Chen et al., 2008).
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with various biological activities .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structures and targets . For instance, some piperidine derivatives have been designed as inhibitors for specific kinases .
Biochemical Pathways
For example, some piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been associated with various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s known that the biological activity of piperidine derivatives can be influenced by various factors, including the specific conditions of the biological environment .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXYWSQJBOAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.